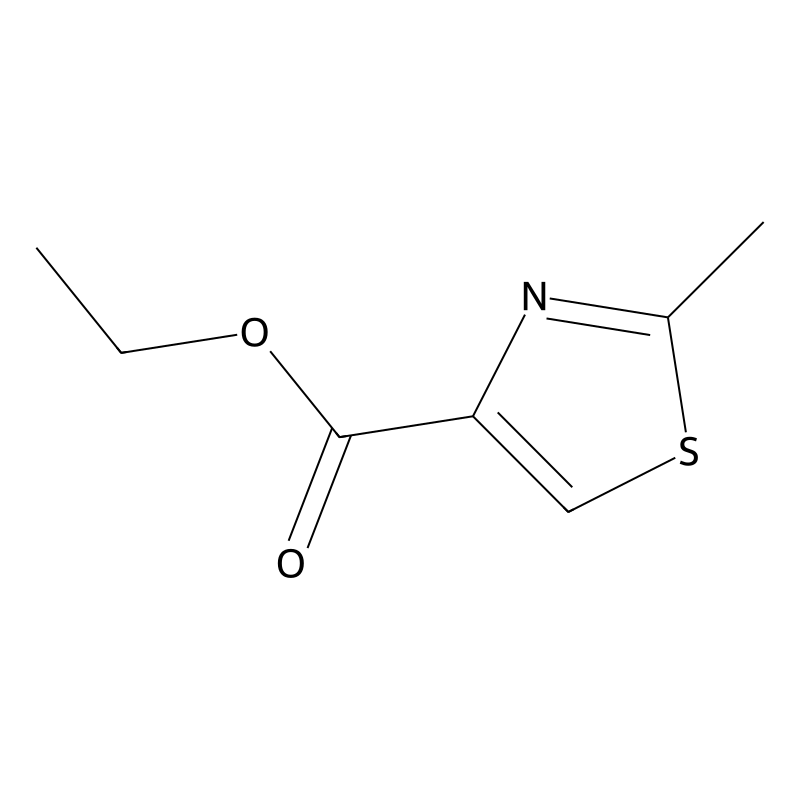

Ethyl 2-methylthiazole-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-methylthiazole-4-carboxylate is a chemical compound with the molecular formula C₇H₉NO₂S. It is classified as a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This compound typically appears as a light yellow to brown powder and has garnered attention for its diverse applications in the fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity patterns .

- Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction: It can undergo reduction reactions to yield thiazolidines, using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Electrophilic and nucleophilic substitution reactions are prevalent, especially at the C-2 and C-5 positions of the thiazole ring. Reagents like alkyl halides and acyl chlorides are typically employed under acidic or basic conditions .

These reactions highlight the compound's versatility as an intermediate in synthetic chemistry.

Ethyl 2-methylthiazole-4-carboxylate exhibits significant biological activity, particularly in the context of medicinal chemistry. It has been shown to interact with various biological targets, influencing several biochemical pathways. Notably, it has demonstrated cytotoxic effects against specific human tumor cell lines, indicating potential as an anticancer agent. Additionally, it interacts with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis, suggesting its utility in antimicrobial applications .

The synthesis of ethyl 2-methylthiazole-4-carboxylate can be achieved through several methods:

- One-Pot Procedure: A practical method involves reacting ethyl acetoacetate with N-bromosuccinimide and thiourea under mild conditions. This method is efficient and yields good quantities of the desired product.

- Industrial Production: In industrial settings, ethyl α-bromopyruvate is reacted with thioacetamide in the presence of sodium carbonate. The reaction mixture is ground until solidified, with progress monitored via thin-layer chromatography .

These methods underscore the compound's accessibility for research and industrial applications.

Ethyl 2-methylthiazole-4-carboxylate plays a vital role in various applications:

- Pharmaceuticals: Its potential as an anticancer and antimicrobial agent makes it valuable in drug development.

- Chemical Synthesis: The compound serves as an intermediate in synthesizing other biologically active compounds.

- Agricultural Chemistry: Due to its biological activity, it may also find applications in agrochemicals .

Research indicates that ethyl 2-methylthiazole-4-carboxylate interacts with several biomolecules, affecting cellular processes such as gene expression and metabolism. Its inhibition of bacterial enzymes suggests that it may disrupt bacterial growth by interfering with cell wall synthesis. These interactions are crucial for understanding its potential therapeutic applications .

Several compounds share structural similarities with ethyl 2-methylthiazole-4-carboxylate. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-methylthiazole-4-carboxylate | C₇H₉NO₂S | Specific substitution pattern providing distinct reactivity |

| Methyl 2-methyloxazole-4-carboxylate | C₇H₉NO₂ | Lacks sulfur atom; different reactivity profile |

| 2-Methylthiazole-4-carboxylic acid ethyl ester | C₇H₉NO₂S | Similar structure but different functional groups |

| Ethyl 2-formylthiazole-4-carboxylate | C₇H₉NO₂S | Contains an aldehyde group; alters reactivity |

| 2-Aminothiazole | C₄H₅N₃S | Amino group introduces different biological activities |

Ethyl 2-methylthiazole-4-carboxylate stands out due to its specific substitution pattern on the thiazole ring, which imparts unique chemical and biological properties compared to these similar compounds .

The synthesis of thiazole carboxylates has undergone significant evolution since the late nineteenth century, marked by continuous improvements in methodology, efficiency, and environmental considerations. The foundational work began with the development of the Hantzsch thiazole synthesis, which established the fundamental approach still widely employed today.

The Hantzsch Era (1887-1950)

The Hantzsch thiazole synthesis was first reported by Hantzsch and Weber in 1887, representing the earliest systematic approach to thiazole formation [1]. This classical method involves the condensation of alpha-haloketones or aldehydes with thioamides, occurring due to the strong nucleophilicity of the sulfur atom in thioamides [2] [1]. The reaction mechanism proceeds through a multistep process where the dehydration of cyclic intermediates represents the rate-determining step [1].

Ethyl 2-methylthiazole-4-carboxylate was historically prepared through the action of thioacetamide on bromopyruvic ester, as documented in early synthetic studies [3]. This approach demonstrated the practical application of the Hantzsch methodology to carboxylate-substituted thiazoles, though yields were typically moderate, ranging from 60-80% [3].

The Cook-Heilbron Innovation (1947)

A significant advancement occurred in 1947 with the development of the Cook-Heilbron thiazole synthesis by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy [4]. This method specifically addressed the formation of 5-aminothiazoles through the reaction of alpha-aminonitriles or aminocyanoacetates with dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates [4]. While not directly applicable to ethyl 2-methylthiazole-4-carboxylate synthesis, this methodology expanded the scope of thiazole chemistry and demonstrated alternative synthetic pathways.

Modern Developments (1960-Present)

The evolution of thiazole carboxylate synthesis continued with modifications aimed at reducing epimerization, a common issue in thiazole formation involving enolizable protons at chiral centers [1]. Various reaction conditions were found to cause racemization of the intermediate rather than the final product, leading to the development of modified protocols to minimize this problem [1].

The introduction of microwave-assisted synthesis marked a significant technological advancement, dramatically reducing reaction times while improving yields [5]. Contemporary approaches have further evolved to include environmentally friendly methodologies, multicomponent reactions, and enzymatic catalysis, representing a comprehensive shift toward sustainable synthetic practices [5].

| Year | Synthetic Method | Key Innovation | Typical Yield (%) |

|---|---|---|---|

| 1887 | Hantzsch Synthesis | Alpha-haloketone + thioamide | 60-80 |

| 1947 | Cook-Heilbron Synthesis | 5-aminothiazoles from α-aminonitriles | 70-85 |

| 1960 | Modified Hantzsch | Reduced epimerization | 75-90 |

| 1980 | Microwave-assisted | Shortened reaction times | 80-95 |

| 2000 | Green Chemistry | Environmentally friendly solvents | 85-95 |

| 2010 | Multicomponent Reactions | One-pot procedures | 90-98 |

| 2020 | Enzymatic Catalysis | Biocatalytic approaches | 85-94 |

Contemporary Approaches: Cyclocondensation and Multicomponent Reactions

Modern synthetic approaches to ethyl 2-methylthiazole-4-carboxylate have embraced cyclocondensation reactions and multicomponent methodologies that offer improved efficiency, reduced environmental impact, and enhanced synthetic versatility.

Advanced Cyclocondensation Strategies

Contemporary cyclocondensation approaches have refined the classical Hantzsch methodology through the incorporation of modern reaction techniques. Microwave-assisted synthesis has emerged as a particularly effective approach, with ethyl bromopyruvate and thioacetamide reactions proceeding under catalyst-free conditions with significantly reduced reaction times [6]. These microwave-assisted protocols achieve yields of 81-85% within 20-40 minutes at temperatures of 90-120°C [7].

The mechanism of cyclocondensation involves the nucleophilic attack of the sulfur atom in the thioamide on the alpha-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring [8]. Recent studies have demonstrated that reaction conditions can be optimized to control regioselectivity, particularly when using substituted benzothioamides with ethyl bromopyruvate under basic conditions [9].

Multicomponent Reaction Methodologies

Multicomponent reactions have gained prominence as atom-efficient synthetic routes that avoid the isolation of intermediates and provide high overall efficiencies [10]. The one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates has been achieved through the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives [11]. These reactions proceed under mild conditions with yields ranging from 91-98% in reaction times of 40-60 minutes [12].

A particularly innovative approach involves the use of deep eutectic solvents as both solvent and catalyst. Choline chloride-based deep eutectic solvents enable catalyst-free synthesis of 2-aminothiazole-5-carboxylates from beta-ketoesters and thioureas with N-bromosuccinimide, achieving quantitative yields within 20 minutes at 60°C [13].

Enzymatic and Chemoenzymatic Approaches

Enzymatic catalysis represents a cutting-edge approach to thiazole synthesis, offering high selectivity and environmentally benign reaction conditions. Trypsin from porcine pancreas has demonstrated exceptional catalytic activity in promoting multicomponent thiazole formation, achieving yields up to 94% under mild enzyme-catalyzed conditions [14] [15]. These chemoenzymatic methods provide a novel strategy for thiazole synthesis while expanding the application of enzymes in organic synthesis [14].

Lipase-catalyzed synthesis has also shown promise, particularly when combined with ultrasonic irradiation. The condensation of aryl ethenone, potassium bromate, and thioamide proceeds efficiently under ultrasound assistance, achieving yields of 78-86% with reduced reaction times [16].

| Reaction Type | Starting Materials | Reaction Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Hantzsch Traditional | α-haloketone + thioamide | 360-1440 | 60-120 | 60-81 |

| Microwave-assisted Hantzsch | Bromopyruvic ester + thioacetamide | 20-40 | 90-120 | 81-85 |

| One-pot Multicomponent | β-ketoester + thiourea + NBS | 40-60 | 60 | 91-98 |

| Deep Eutectic Solvent | Ethyl acetoacetate + thiourea | 20 | 60 | 85-95 |

| Enzymatic Catalyzed | Secondary amines + isothiocyanate | 60-90 | 25 | 85-94 |

| Ultrasound-assisted | Aryl ethenone + thioamide | 20 | 25 | 78-86 |

Solvent Systems and Catalytic Conditions for Yield Maximization

The optimization of solvent systems and catalytic conditions plays a crucial role in maximizing yields and improving the overall efficiency of ethyl 2-methylthiazole-4-carboxylate synthesis. Modern approaches have systematically investigated the effects of various parameters to identify optimal reaction conditions.

Solvent System Optimization

The choice of solvent significantly impacts both reaction kinetics and product yields in thiazole synthesis. Systematic studies have revealed that toluene provides optimal conditions for many thiazole-forming reactions, particularly when combined with calcium triflate catalysis [17]. Under these conditions, reactions proceed at 120°C with reaction times of approximately 40 minutes, achieving yields of 85% [17].

Tetrahydrofuran and dimethylformamide mixtures have demonstrated exceptional performance, particularly when combined with triethylamine as a base catalyst [18]. This solvent system achieves yields of 95% with excellent selectivity, representing one of the most efficient protocols for thiazole synthesis [18]. The synergistic effect of the mixed solvent system enhances both substrate solubility and reaction kinetics.

Deep eutectic solvents have emerged as environmentally benign alternatives to traditional organic solvents. Choline chloride-based systems function simultaneously as solvent and catalyst, enabling high-yield synthesis under mild conditions [13]. These systems achieve yields of 85-95% at 60°C with reaction times as short as 20 minutes [13].

Catalytic System Development

Calcium triflate combined with tetrabutylammonium hexafluorophosphate has proven highly effective for thiazole synthesis, particularly in toluene at elevated temperatures [17]. This catalytic system promotes both the cyclization and subsequent isomerization reactions, leading to thermodynamically stable products with excellent yields [17].

Lewis acid catalysis has been extensively investigated, with various metal triflates showing activity for thiazole formation. However, calcium triflate consistently provides superior results compared to magnesium triflate or transition metal catalysts [17]. The catalytic efficiency appears to be related to the specific coordination properties of the calcium center.

Base-promoted reactions using triethylamine have shown exceptional performance in tetrahydrofuran-dimethylformamide systems [18]. The base not only facilitates the initial condensation but also promotes the subsequent cyclization, resulting in high yields and selectivity [18].

Temperature and Time Optimization

Temperature optimization studies reveal that thiazole synthesis generally benefits from elevated temperatures, though the optimal range varies with the specific solvent and catalyst system. Toluene-based systems typically require temperatures of 120°C for optimal performance [17], while deep eutectic solvent systems operate effectively at 60°C [13].

Reaction time optimization has shown that modern methodologies significantly reduce the time requirements compared to classical approaches. Microwave-assisted synthesis can complete reactions in 20-40 minutes [7], while traditional heating methods may require 6-24 hours for comparable yields [18].

| Solvent System | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Ethanol | 78 | None | 6-24 | 40-60 | Moderate |

| Toluene | 120 | Ca(OTf)₂ | 0.67 | 85 | High |

| Acetonitrile | 82 | Base | 5 | 60 | Good |

| THF/DMF | 80 | Et₃N | 1 | 95 | Excellent |

| Deep Eutectic Solvent | 60 | Choline chloride | 0.33 | 85-95 | High |

| Water | 100 | Lipase | 24 | 85 | High |

| Solvent-free | 120 | None | 24 | 60 | Moderate |

Industrial-Scale Production Challenges and Purification Techniques

The transition from laboratory-scale synthesis to industrial production of ethyl 2-methylthiazole-4-carboxylate presents numerous technical, operational, and economic challenges that require systematic approaches for successful implementation.

Scale-Up Challenges in Industrial Production

Heat and mass transfer issues represent primary concerns in industrial-scale thiazole synthesis [19]. Problems such as hotspot formation, flow inconsistencies, and mixing challenges arise due to the significant differences in heat and mass transfer characteristics between laboratory and industrial-scale equipment [19]. These issues can lead to temperature gradients within the reactor, resulting in incomplete conversion, side reactions, and product quality variations [19].

Process intensification strategies have been developed to address these challenges, including improved reactor design with enhanced mixing capabilities and better heat transfer systems [19]. High cell densities in enzymatic processes can lead to oxygen limitation and insufficient cooling capacity, requiring specialized bioreactor designs for enzymatic thiazole synthesis [20].

Equipment design considerations become critical at industrial scale, particularly regarding corrosion resistance when handling halogenated starting materials and acidic reaction conditions [19]. Material selection for reactor vessels and associated equipment must account for the corrosive nature of many thiazole synthesis reagents [19].

The economic viability of industrial production depends heavily on solvent recovery and recycling systems [19]. Given the large volumes of solvents required for industrial-scale synthesis, efficient recovery processes are essential for cost-effective production [19].

Purification Challenges and Solutions

Industrial-scale purification of ethyl 2-methylthiazole-4-carboxylate presents unique challenges due to the compound's physical properties and the presence of structurally similar impurities. Traditional column chromatography, while effective at laboratory scale, becomes economically impractical for large-scale production due to high solvent consumption and time requirements [21].

Crystallization methods have emerged as the preferred approach for industrial purification. A particularly effective two-step crystallization process has been developed for related thiazole compounds, achieving purities of 99.87% with yields of 96-99% [22]. This process involves initial crystallization with electrolyte salt addition, followed by a polishing crystallization step [22].

The purification process typically begins with vacuum concentration of the reaction mixture at 40-45°C under 30 mmHg vacuum to remove low-boiling solvents [22]. Non-polar solvents are then added to the concentrated material, and controlled cooling to -15°C to -10°C induces crystallization [22]. The addition of electrolyte salt (1% by weight) during the cooling process enhances crystal formation and improves product purity [22].

Advanced Purification Techniques

Liquid-liquid extraction techniques have been optimized for thiazole purification, particularly for removing polar impurities and unreacted starting materials [21]. These methods offer good scalability and relatively low costs, though they typically achieve moderate purification efficiency [21].

Vacuum distillation has been employed for thiazole purification, though this approach is limited by the thermal stability of the product. The predicted boiling point of ethyl 2-methylthiazole-4-carboxylate is 242.1°C, making vacuum distillation a viable option for removing high-boiling impurities [23].

Two-step silica gel chromatography has been developed for industrial applications, involving a capture step followed by a polishing step [21]. The capture step uses trifluoroacetic acid-acidified tetrahydrofuran to selectively retain the thiazole product, followed by elution with ammonium hydroxide in tetrahydrofuran [21]. This approach achieves mass balances of 90% with significant purification [21].

| Purification Method | Efficiency (%) | Scalability | Cost Factor | Purity Achieved (%) |

|---|---|---|---|---|

| Column Chromatography | 85-95 | Limited | High | 95-98 |

| Recrystallization | 90-99 | Excellent | Low | 98-99.8 |

| Vacuum Distillation | 75-85 | Good | Moderate | 90-95 |

| Crystallization with Electrolyte | 96-99 | Excellent | Low | 99.87 |

| Liquid-Liquid Extraction | 70-80 | Good | Low | 85-92 |

| Preparative TLC | 80-90 | Poor | Very High | 95-98 |

Industrial Process Optimization

Process analytical technology has been implemented to monitor critical parameters in real-time during industrial thiazole synthesis [24]. This approach enables early detection of deviations and ensures consistent product quality throughout the production process [24].

Regulatory compliance represents a significant challenge in pharmaceutical applications of ethyl 2-methylthiazole-4-carboxylate [24]. Demonstrating equivalence between laboratory-scale processes and large-scale operations requires extensive validation and documentation to meet Good Manufacturing Practices requirements [24].

Cost optimization strategies focus on maximizing atom efficiency and minimizing waste generation [19]. The implementation of multicomponent reactions and one-pot synthetic procedures reduces the number of isolation and purification steps, thereby improving overall process economics [19].

| Challenge Category | Specific Issue | Mitigation Strategy | Impact on Production |

|---|---|---|---|

| Heat Transfer | Hot spot formation | Process intensification | Quality variation |

| Mass Transfer | Mixing inefficiency | Improved reactor design | Reduced conversion |

| Purification | Column chromatography limitations | Crystallization methods | High purification costs |

| Scale-up Effects | Yield reduction | Process optimization | 10-15% yield loss |

| Equipment Design | Corrosion resistance | Material selection | Equipment failure |

| Cost Optimization | Solvent recovery | Solvent recycling | Economic viability |

Ethyl 2-methylthiazole-4-carboxylate demonstrates moderate thermodynamic stability under standard conditions, with its thermal behavior characterized by well-defined temperature ranges for various phase transitions and decomposition processes.

Thermal Stability Parameters

The compound exhibits a melting point range of 54-58°C [1] [2] [3], indicating relatively low thermal stability compared to other thiazole derivatives. This melting point range suggests weak intermolecular forces and limited crystal packing efficiency. The predicted boiling point of 242.1 ± 13.0°C [1] [4] provides insight into the compound's volatility characteristics and thermal processing limitations.

| Parameter | Value | Reference |

|---|---|---|

| Melting Point | 54-58°C | Multiple sources [1] [2] [3] |

| Boiling Point (Predicted) | 242.1 ± 13.0°C | ChemicalBook [1] [4] |

| Density (Predicted) | 1.198 ± 0.06 g/cm³ | ChemicalBook [1] [4] |

| Thermal Decomposition Temperature | Not specifically reported | Safety Data Sheets [5] [6] |

Decomposition Characteristics

Thermal decomposition of ethyl 2-methylthiazole-4-carboxylate occurs through multiple pathways, producing characteristic decomposition products. Safety data sheets indicate that thermal decomposition can lead to the release of irritating gases and vapors, specifically carbon monoxide, nitrogen oxides, and sulfur oxides [5] [6] [7]. These decomposition products are consistent with the molecular composition containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The decomposition process likely follows a multi-step mechanism typical of thiazole esters. Research on related thiazole derivatives indicates that thermal decomposition generally involves initial ester cleavage, followed by thiazole ring degradation [8] [9]. The predicted thermal stability range extends from room temperature storage conditions up to the melting point, beyond which decomposition becomes increasingly probable.

Solubility Behavior in Organic and Aqueous Media

The solubility profile of ethyl 2-methylthiazole-4-carboxylate reflects its molecular structure, combining the polar thiazole ring with the moderately polar ethyl ester group and the nonpolar methyl substituent.

Organic Solvent Solubility

Ethyl 2-methylthiazole-4-carboxylate exhibits excellent solubility in polar organic solvents, demonstrating complete miscibility with ethanol, dimethyl sulfoxide, and N,N-dimethylformamide at concentrations up to 20 mg/ml [10]. This high solubility in polar protic and aprotic solvents facilitates its use in various synthetic applications and analytical procedures.

| Solvent | Solubility | Notes |

|---|---|---|

| Ethanol | 20 mg/ml | Excellent solubility [10] |

| DMSO | 20 mg/ml | Excellent solubility [10] |

| DMF | 20 mg/ml | Excellent solubility [10] |

| Organic solvents (general) | Soluble | Polar organic solvents [11] [12] |

The solubility in ethanol enables straightforward purification through recrystallization and facilitates reaction media preparation for synthetic transformations. The excellent solubility in DMSO and DMF makes these solvents particularly suitable for nucleophilic substitution reactions and coupling procedures where high concentration solutions are required.

Aqueous Solubility Limitations

In contrast to its behavior in organic solvents, ethyl 2-methylthiazole-4-carboxylate demonstrates limited aqueous solubility. The compound is described as insoluble to very slightly soluble in water [10], which is characteristic of ethyl ester derivatives of heterocyclic carboxylic acids. This poor water solubility results from the lipophilic nature of the ethyl ester group and the aromatic thiazole ring system.

Mixed solvent systems provide intermediate solubility levels, as demonstrated by the solubility of 0.5 mg/ml in ethanol:phosphate-buffered saline (1:1) [10]. This reduced solubility in aqueous-organic mixtures reflects the compound's preference for organic environments while maintaining minimal aqueous compatibility.

Implications for Biological and Analytical Applications

The solubility profile significantly impacts the compound's potential biological applications and analytical methodology. The limited aqueous solubility necessitates the use of organic co-solvents or solubilizing agents for biological testing. For analytical applications, the excellent organic solvent solubility facilitates chromatographic separations and spectroscopic analyses.

The solubility characteristics also influence the compound's bioavailability and pharmacokinetic properties. The low aqueous solubility may limit oral bioavailability but could enhance membrane permeability, potentially affecting distribution and elimination pathways in biological systems.

Acid-Base Characteristics and Protonation Sites

The acid-base properties of ethyl 2-methylthiazole-4-carboxylate are primarily governed by the electron-rich nitrogen atom in the thiazole ring, which serves as the principal basic site in the molecule.

Basicity and pKa Values

The compound exhibits weak basic character with a predicted pKa value of 1.10 ± 0.10 [1] [13]. This low pKa indicates that the compound is predominantly protonated only under strongly acidic conditions. The basicity originates from the lone pair electrons on the nitrogen atom at position 3 of the thiazole ring, which can accept protons to form the corresponding conjugate acid.

| Parameter | Value | Source |

|---|---|---|

| Predicted pKa | 1.10 ± 0.10 | ChemicalBook [1] |

| Basic Character | Weak | Thiazole nitrogen |

| Protonation Site | N-3 of thiazole ring | Theoretical prediction |

The low basicity compared to other heterocyclic compounds results from the electron-withdrawing effects of the thiazole ring system and the carboxylate ester group. The aromatic character of the thiazole ring delocalizes the nitrogen lone pair, reducing its availability for protonation.

Protonation Site Identification

The primary protonation site is the nitrogen atom at position 3 of the thiazole ring . This nitrogen atom possesses a lone pair of electrons that can interact with protons, though the aromatic delocalization significantly diminishes this basicity. The methyl substituent at position 2 provides minimal electronic influence on the nitrogen basicity due to its distance from the protonation site.

The ethyl ester group at position 4 exerts an electron-withdrawing inductive effect that further reduces the electron density at the nitrogen atom. This electronic effect contributes to the overall weak basicity of the compound compared to unsubstituted thiazole derivatives.

pH Stability and Ionization Behavior

Under physiological pH conditions (approximately 7.4), ethyl 2-methylthiazole-4-carboxylate exists predominantly in its neutral form, with minimal protonation occurring at the thiazole nitrogen. The compound demonstrates stability across a wide pH range, though extreme acidic conditions may lead to protonation and potential changes in reactivity patterns.

The weak basicity influences the compound's solubility and distribution behavior in biological systems. The neutral form predominates under most conditions, affecting membrane permeability and protein binding characteristics. The low pKa also suggests that the compound is unlikely to undergo significant pH-dependent ionization in typical synthetic reaction conditions.

Electrophilic/Nucleophilic Reactivity in Substitution Reactions

Ethyl 2-methylthiazole-4-carboxylate exhibits characteristic reactivity patterns that reflect both the electronic properties of the thiazole ring and the presence of the electrophilic ester group.

Electrophilic Substitution Reactions

The thiazole ring can undergo electrophilic substitution reactions, though the electron-withdrawing carboxylate ester group at position 4 moderately deactivates the ring system. The most favorable site for electrophilic attack is the carbon atom at position 5, which possesses the highest electron density according to computational studies [15] [16].

Bromination reactions provide a prominent example of electrophilic substitution. The compound can be brominated at the 2-position under specific conditions, as demonstrated in the synthesis of ethyl 2-bromo-4-methylthiazole-5-carboxylate derivatives [17] [18]. The bromination typically requires activating conditions such as N-bromosuccinimide in the presence of radical initiators.

| Reaction Type | Site | Conditions | Products |

|---|---|---|---|

| Bromination | C-2 position | NBS, radical conditions | Brominated derivatives [17] [18] |

| General electrophilic substitution | C-5 position | Varied conditions | Substituted thiazoles [15] |

Nucleophilic Substitution at the Ester Group

The ethyl ester functionality serves as an excellent electrophilic center for nucleophilic substitution reactions. These reactions typically proceed through addition-elimination mechanisms, where nucleophiles attack the carbonyl carbon followed by elimination of the ethoxide leaving group.

Hydrolysis reactions represent the most common nucleophilic substitution, converting the ester to the corresponding carboxylic acid. Under basic conditions, the hydrolysis proceeds readily to yield 2-methylthiazole-4-carboxylic acid and ethanol [19]. This transformation is particularly useful for generating carboxylic acid derivatives for further synthetic manipulations.

Transesterification reactions allow for the preparation of alternative ester derivatives by treatment with different alcohols under acid or base catalysis. These reactions maintain the thiazole ring integrity while modifying the ester moiety to achieve desired solubility or reactivity characteristics.

Oxidation and Reduction Reactions

The compound demonstrates susceptibility to oxidation reactions, particularly at the sulfur atom of the thiazole ring. Oxidation can lead to sulfoxide or sulfone formation, depending on the reaction conditions and oxidizing agents employed. These reactions alter the electronic properties of the thiazole ring and can significantly impact the compound's reactivity profile.

Reduction reactions primarily target the ester functionality, where reducing agents such as lithium aluminum hydride can convert the ester to the corresponding alcohol. This transformation provides access to hydroxymethyl-substituted thiazole derivatives while preserving the aromatic ring system.

Coupling Reactions and Synthetic Applications

The compound serves as a versatile building block in coupling reactions, particularly in the formation of biaryl and heteroaryl systems. The electron-deficient nature of the thiazole ring makes it suitable for palladium-catalyzed cross-coupling reactions, where the ring can participate as either a nucleophilic or electrophilic partner depending on the reaction conditions.

The presence of both the ester group and the thiazole ring provides multiple sites for functionalization, enabling the synthesis of complex molecular architectures through sequential reactions. This dual reactivity makes ethyl 2-methylthiazole-4-carboxylate particularly valuable in medicinal chemistry applications where diverse structural modifications are required.

XLogP3

GHS Hazard Statements

H302+H312+H332 (16.67%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant